molecular formula C12H17NO3 B098746 Anhalonidine CAS No. 17627-77-9

Anhalonidine

Cat. No.: B098746
CAS No.: 17627-77-9
M. Wt: 223.27 g/mol
InChI Key: PRNZAMQMBOFSJY-ZETCQYMHSA-N
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Description

Anhalonidine is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with methoxy and hydroxyl functional groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anhalonidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline core.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Reduction and Hydroxylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Anhalonidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Anhalonidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in neuroprotection and as a precursor for drug development.

    Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Anhalonidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group at the 8th position.

    (1R)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol: Stereoisomer with different spatial arrangement.

    6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol: Lacks the specific stereochemistry at the 1st position.

Uniqueness

The uniqueness of Anhalonidine lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

17627-77-9

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol

InChI

InChI=1S/C12H17NO3/c1-7-10-8(4-5-13-7)6-9(15-2)12(16-3)11(10)14/h6-7,13-14H,4-5H2,1-3H3/t7-/m0/s1

InChI Key

PRNZAMQMBOFSJY-ZETCQYMHSA-N

SMILES

CC1C2=C(C(=C(C=C2CCN1)OC)OC)O

Isomeric SMILES

C[C@H]1C2=C(C(=C(C=C2CCN1)OC)OC)O

Canonical SMILES

CC1C2=C(C(=C(C=C2CCN1)OC)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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